molecular formula C4H3Cl2N3 B016409 5-Amino-4,6-dichloropyrimidine CAS No. 5413-85-4

5-Amino-4,6-dichloropyrimidine

Cat. No. B016409
Key on ui cas rn: 5413-85-4
M. Wt: 163.99 g/mol
InChI Key: NIGDWBHWHVHOAD-UHFFFAOYSA-N
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Patent
US08202877B2

Procedure details

5-Amino-4,6-dichloropyrimidine (15.0 g, 91.4 mmol) and methylamine (2M solution in THF, 5 eq) were initially charged, and triethylamine (27.76 g, 274 mmol) was added. The mixture was stirred under reflux until the conversion was complete (about 3 hours). The reaction mixture was then concentrated, and water was added to the residue. The pH was adjusted to 7-8 using saturated Na—HCO3 solution. The mixture was extracted 3× with methylene chloride, the combined organic phases were dried over sodium sulphate and filtered and the solvent was removed under reduced pressure.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.76 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[N:6][C:7]=1Cl.CN.[CH2:12]([N:14](CC)CC)C>>[Cl:9][C:3]1[N:4]=[CH:5][N:6]=[C:7]([NH:14][CH3:12])[C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
27.76 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux until the conversion
CUSTOM
Type
CUSTOM
Details
(about 3 hours)
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
ADDITION
Type
ADDITION
Details
water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3× with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=NC=N1)NC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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